molecular formula C13H16N4O2 B3197249 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide CAS No. 1004451-79-9

4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B3197249
CAS No.: 1004451-79-9
M. Wt: 260.29 g/mol
InChI Key: CFKXDVXWVVUKFN-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide (CAS: 1004451-79-9) is a pyrazole-based carboxamide derivative with the molecular formula C14H17N3O3 and a molecular weight of 275.31 g/mol . The compound features a pyrazole core substituted with an ethyl group at position 1, an amino group at position 4, and a carboxamide group linked to a 3-methoxyphenyl moiety at position 3. Pyrazole carboxamides are of significant interest due to their diverse pharmacological and pesticidal activities, which are highly dependent on substituent variations .

Properties

IUPAC Name

4-amino-2-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-17-12(11(14)8-15-17)13(18)16-9-5-4-6-10(7-9)19-2/h4-8H,3,14H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKXDVXWVVUKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601180071
Record name 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004451-79-9
Record name 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004451-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Addition: Addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazole ring, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Halogenated substituents (e.g., 4-chloro in Tolfenpyrad) are linked to pesticidal activity, likely due to increased lipophilicity and target binding . Trifluoromethyl groups (e.g., in Berotralstat) improve pharmacokinetic properties by resisting metabolic degradation .

Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., 4-cyano in compound 3a ) exhibit moderate yields (62–71%), suggesting steric or electronic challenges during coupling.

Pharmacological and Functional Comparisons

Anti-Inflammatory Activity:
  • The analogue N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide demonstrated higher anti-inflammatory activity than diclofenac sodium at concentrations of 10–500 μM, attributed to its dual pyrazole-pyridine pharmacophore . The target compound’s 4-amino group may further enhance hydrogen bonding with inflammatory targets, though experimental data are lacking.
Insecticidal Activity:
  • Tolfenpyrad inhibits mitochondrial complex I in pests, a mechanism enabled by its 4-chloro and 4-methylphenoxy substituents . The target compound lacks these groups, suggesting divergent applications.

Physicochemical Properties

  • Lipophilicity : The 3-methoxyphenyl group in the target compound increases hydrophobicity (logP ~2.5 estimated), favoring membrane permeability.
  • Solubility : Pyrazole carboxamides generally exhibit low aqueous solubility, necessitating formulation optimizations (e.g., salt formation in Berotralstat ).

Biological Activity

4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide, with the CAS number 1004451-79-9, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a molecular formula of C13H16N4O2 and a molar mass of 260.29 g/mol. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The structural formula of 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide can be represented as follows:

C13H16N4O2\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This compound belongs to a class of pyrazoles that have shown significant promise in various therapeutic applications, particularly in oncology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)3.79
NCI-H460 (Lung Cancer)42.30
HepG2 (Liver Cancer)17.82
A549 (Lung Cancer)26.00

These studies indicate that the compound exhibits significant cytotoxicity, particularly against breast and lung cancer cell lines, with IC50 values suggesting potent activity.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key cellular pathways associated with tumor growth and proliferation. For instance, compounds similar to 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase . This action disrupts mitotic processes in cancer cells, ultimately leading to apoptosis.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has demonstrated that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cellular models . The following table outlines some findings related to anti-inflammatory activity:

Compound Effect Reference
Compound AInhibition of TNF-alpha release
Compound BReduction in microglial activation

These findings suggest that 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide may hold promise for treating inflammatory conditions alongside its anticancer potential.

Case Studies

Several case studies have explored the therapeutic applications of pyrazole derivatives:

  • Breast Cancer Treatment : A study investigated the effect of a series of pyrazole compounds on MCF7 cells, revealing that certain derivatives exhibited IC50 values as low as 0.01 µM, indicating strong antiproliferative effects compared to standard treatments .
  • Liver Cancer Models : In vivo models demonstrated that pyrazole derivatives significantly inhibited tumor growth in HepG2 xenografts, supporting their potential use as adjuncts in liver cancer therapy .

Q & A

Q. What are the established synthetic routes for 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with cyclization of substituted pyrazole precursors. For example:

  • Step 1 : Condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-enamino ester intermediate.
  • Step 2 : Cyclization with hydrazine derivatives to construct the pyrazole core.
  • Step 3 : Introduction of the 3-methoxyphenyl carboxamide group via nucleophilic acyl substitution using 3-methoxyphenyl isocyanate or activated carbonyl reagents.
    Critical factors include temperature control during cyclization (70–90°C) and anhydrous conditions to prevent hydrolysis of intermediates. Purity is ensured through recrystallization or column chromatography, validated by HPLC (>95% purity) .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are recommended?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and carboxamide linkage (e.g., aromatic protons at δ 6.8–7.5 ppm for the 3-methoxyphenyl group).
  • Infrared Spectroscopy (IR) : Carboxamide C=O stretch appears at ~1650–1680 cm⁻¹.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₃H₁₆N₄O₂; calc. 276.12 g/mol).
  • Elemental Analysis : Confirms C, H, N, O composition within ±0.3% deviation .

Advanced Research Questions

Q. What strategies can optimize the bioactivity of this compound through substituent modification, and how are structure-activity relationships (SAR) evaluated?

  • Substituent Screening : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) groups to modulate receptor binding.
  • Pharmacophore Modeling : Use software like Schrodinger Suite to predict interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • In Vitro Assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ values against PLA2) and compare to reference drugs like diclofenac sodium .

Q. How can molecular docking studies guide the design of derivatives with enhanced selectivity for therapeutic targets?

  • Target Selection : Prioritize targets implicated in inflammation or cancer (e.g., COX-2, EGFR kinase).
  • Docking Protocols : Use AutoDock Vina with crystal structures (PDB: 1CX2 for COX-2) to assess binding poses. Key interactions include hydrogen bonding between the carboxamide group and Arg120/His90 residues.
  • Validation : Cross-validate docking results with molecular dynamics simulations (50 ns trajectories) to evaluate stability of ligand-receptor complexes .

Q. What methodologies reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation to address low aqueous solubility (≤10 μg/mL), a common limitation for pyrazole derivatives.
  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify metabolic soft spots (e.g., demethylation of the methoxy group).
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .

Data Analysis & Interpretation

Q. How should researchers address conflicting data in enzyme inhibition assays across different laboratories?

  • Standardization : Adopt uniform assay conditions (e.g., 37°C, pH 7.4 buffer, and ATP concentration for kinase assays).
  • Control Replicates : Include positive controls (e.g., staurosporine for kinase inhibition) in triplicate.
  • Data Normalization : Express activity as % inhibition relative to vehicle controls and validate with dose-response curves (4-parameter logistic fit) .

Q. What statistical approaches are robust for evaluating synergistic effects in combination therapies involving this compound?

  • Bliss Independence Model : Calculate combination indices (CI) using CompuSyn software to distinguish additive (CI=1) vs. synergistic (CI<1) effects.
  • Isobolographic Analysis : Plot dose-effect curves for individual agents and combinations to identify non-linear interactions.
  • ANOVA with Tukey Post-Hoc : Compare treatment groups to account for variability in cell-based assays .

Experimental Design

Q. What in vivo models are appropriate for assessing anti-inflammatory efficacy, and how are endpoints quantified?

  • Carrageenan-Induced Paw Edema (Rat) : Measure paw volume displacement at 0, 1, 3, 6, and 24 h post-treatment.
  • Cytokine Profiling : Quantify IL-6 and TNF-α levels in serum via ELISA.
  • Histopathology : Score neutrophil infiltration and tissue damage in H&E-stained sections .

Q. How can researchers mitigate off-target effects in kinase inhibition studies?

  • Kinome-Wide Profiling : Use platforms like KinomeScan to evaluate selectivity across 468 kinases.
  • Counter-Screening : Test against structurally related kinases (e.g., JAK2 vs. ABL1) at 1 μM concentration.
  • CRISPR Knockout Models : Validate target specificity using cell lines with gene deletions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

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